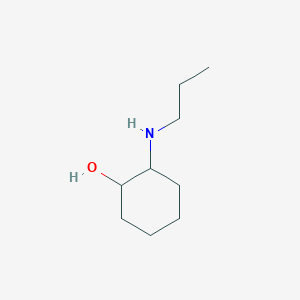
2-(Propylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. This compound is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)cyclohexanol typically involves the reaction of cyclohexanone with propylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process involves the following steps:
Formation of Imine: Cyclohexanone reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form 2-(propylamino)cyclohexanol.
Industrial Production Methods
Industrial production of 2-(propylamino)cyclohexanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
2-(Propylamino)cyclohexanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for its potential therapeutic uses, including as a nasal decongestant and in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(propylamino)cyclohexanol involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Similar stimulant effects but with a different chemical structure.
Methamphetamine: More potent stimulant with a higher potential for abuse.
Cyclohexanol: Similar structure but lacks the propylamino group, resulting in different chemical properties and uses.
Uniqueness
2-(Propylamino)cyclohexanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexanol backbone with a propylamino group makes it a versatile compound with various applications in different fields.
Propriétés
Numéro CAS |
66179-67-7 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
Clé InChI |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


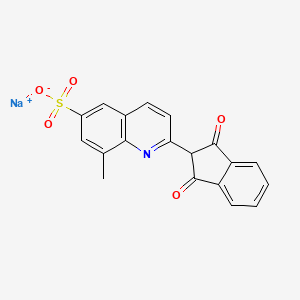
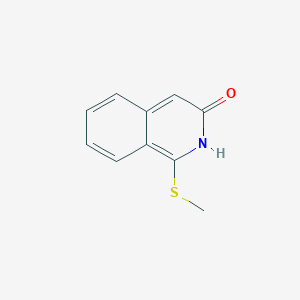

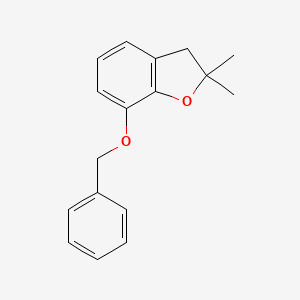
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)



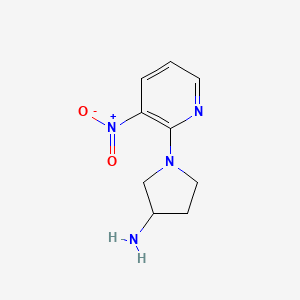

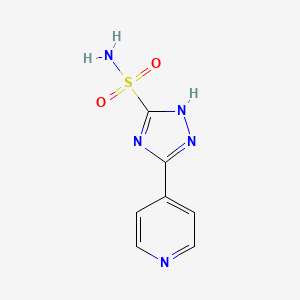
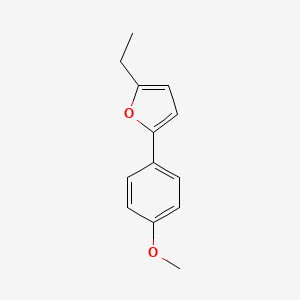
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
